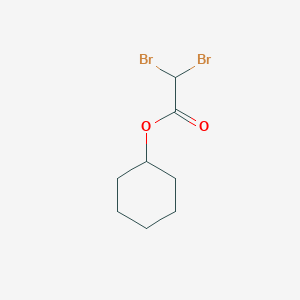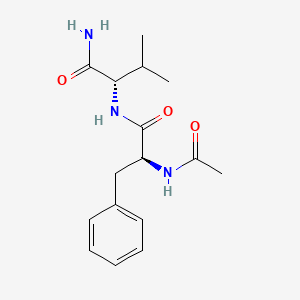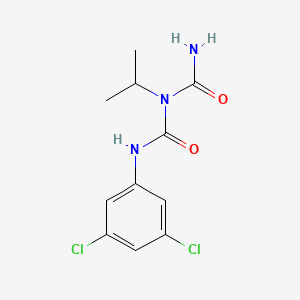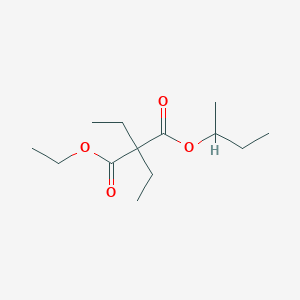
Malonic acid, diethyl-, ethyl isobutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malonic acid, diethyl-, ethyl isobutyl ester is an organic compound that belongs to the family of malonic esters. These esters are derivatives of malonic acid, which is a dicarboxylic acid. The compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of malonic acid, diethyl-, ethyl isobutyl ester typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide. This forms an enolate ion, which then undergoes nucleophilic substitution with an alkyl halide, such as ethyl isobutyl bromide, to form the desired ester .
Industrial Production Methods
Industrially, malonic acid esters are produced by the hydrolysis of dimethyl or diethyl malonate. This process can also involve the fermentation of glucose .
Analyse Chemischer Reaktionen
Types of Reactions
Malonic acid, diethyl-, ethyl isobutyl ester undergoes several types of reactions, including:
Alkylation: The enolate ion formed from the ester can react with alkyl halides to form alkylated products.
Hydrolysis: The ester can be hydrolyzed to form malonic acid, which can then undergo decarboxylation to yield acetic acid.
Decarboxylation: Heating the ester leads to the loss of carbon dioxide, forming a substituted acetic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide is commonly used for deprotonation.
Alkyl Halides: Ethyl isobutyl bromide is used for alkylation.
Major Products
Alkylated Malonic Esters: Formed through alkylation reactions.
Substituted Acetic Acids: Formed through decarboxylation.
Wissenschaftliche Forschungsanwendungen
Malonic acid, diethyl-, ethyl isobutyl ester has several applications in scientific research:
Organic Synthesis: Used in the synthesis of barbiturates, sedatives, and anticonvulsants.
Polyester Production: Acts as a precursor for specialty polyesters and alkyd resins.
Pharmaceuticals: Involved in the synthesis of various medicinal compounds.
Wirkmechanismus
The mechanism of action for malonic acid, diethyl-, ethyl isobutyl ester involves several steps:
Deprotonation: The ester is deprotonated by a strong base to form an enolate ion.
Nucleophilic Substitution: The enolate ion undergoes nucleophilic substitution with an alkyl halide.
Hydrolysis and Decarboxylation: The ester is hydrolyzed to form malonic acid, which then undergoes decarboxylation to yield a substituted acetic acid
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid.
Ethyl Acetoacetate: Similar in structure but forms ketones instead of carboxylic acids
Uniqueness
Malonic acid, diethyl-, ethyl isobutyl ester is unique due to its specific alkylation pattern and its ability to form substituted acetic acids through decarboxylation. This makes it particularly useful in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
63917-09-9 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1-O-butan-2-yl 3-O-ethyl 2,2-diethylpropanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-10(5)17-12(15)13(7-2,8-3)11(14)16-9-4/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
KIXXIXABYBOQEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)C(CC)(CC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


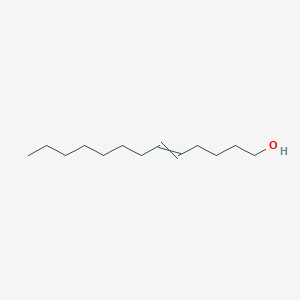
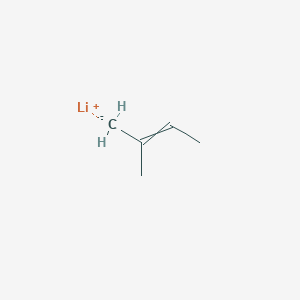
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)

![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
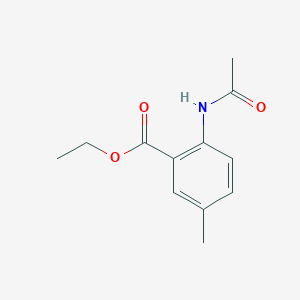
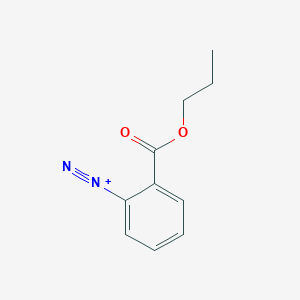

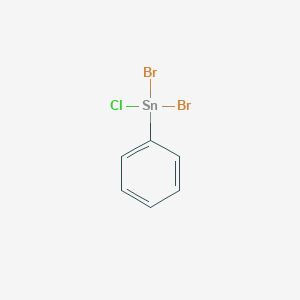
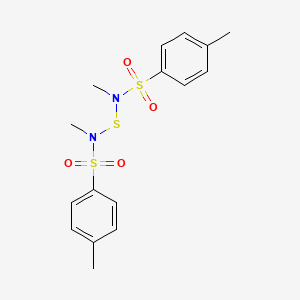
![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
